![molecular formula C10H11F B1323609 4-(3-Fluorophenyl)-1-butene CAS No. 2248-12-6](/img/structure/B1323609.png)
4-(3-Fluorophenyl)-1-butene
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 1-butene derivative with a 3-fluorophenyl group. This could potentially be achieved through a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)-1-butene” would be characterized by the presence of a double bond in the butene backbone and the aromaticity of the phenyl ring. The fluorine atom on the phenyl ring would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
As an alkene, “4-(3-Fluorophenyl)-1-butene” would be expected to undergo reactions characteristic of alkenes, such as addition reactions. The presence of the fluorophenyl group could influence the compound’s reactivity and the outcomes of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Fluorophenyl)-1-butene” would be influenced by factors such as its molecular structure and the presence of the fluorophenyl group. For example, the compound’s polarity, solubility, and reactivity could be affected .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
4-(3-Fluorophenyl)-1-butene: derivatives have been explored for their potential as antimicrobial agents. The fluorine atom’s presence on the phenyl ring can influence the molecule’s interaction with bacterial enzymes and proteins, potentially leading to the development of new antibiotics. Research has shown that certain derivatives exhibit moderate antifungal activity against species like Candida albicans, indicating their relevance in addressing drug-resistant strains of bacteria and fungi .
Pharmacology: Drug Development
In pharmacology, 4-(3-Fluorophenyl)-1-butene and its derivatives are being investigated for their therapeutic properties. The incorporation of the fluorophenyl group into drug molecules can enhance their pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to target receptors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-but-3-enyl-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWOKGXBVXLTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641168 |
Source
|
Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2248-12-6 |
Source
|
Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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